molecular formula C10H12Cl2O B7872360 1-(3,4-Dichlorophenyl)-1-butanol

1-(3,4-Dichlorophenyl)-1-butanol

Cat. No.: B7872360
M. Wt: 219.10 g/mol
InChI Key: IHSYKQWWDAFVSB-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-1-butanol is an organic compound characterized by the presence of a butanol group attached to a 3,4-dichlorophenyl ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2O/c1-2-3-10(13)7-4-5-8(11)9(12)6-7/h4-6,10,13H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSYKQWWDAFVSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC(=C(C=C1)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Dichlorophenyl)-1-butanol can be synthesized through several methods. One common approach involves the reaction of 3,4-dichlorobenzaldehyde with butylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 3,4-dichlorophenyl-2-butanone in the presence of a suitable catalyst such as palladium or platinum. This method is preferred for large-scale production due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-1-butanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3,4-dichlorophenyl-2-butanone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to 1-(3,4-dichlorophenyl)-1-butane using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution with various nucleophiles.

Major Products Formed:

    Oxidation: 3,4-Dichlorophenyl-2-butanone.

    Reduction: 1-(3,4-Dichlorophenyl)-1-butane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-1-butanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(3,4-dichlorophenyl)-1-butanol exerts its effects is primarily through its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

    1-(3,4-Dichlorophenyl)-1-butane: A reduced form of the compound with similar structural features but different reactivity.

    3,4-Dichlorophenyl-2-butanone: An oxidized form that serves as an intermediate in various chemical syntheses.

    3,4-Dichlorophenyl isocyanate: Another related compound used in the production of agrochemicals.

Uniqueness: 1-(3,4-Dichlorophenyl)-1-butanol is unique due to its specific combination of a butanol group with a dichlorophenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

1-(3,4-Dichlorophenyl)-1-butanol is an organic compound that has garnered interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, potential applications in medicine and industry, as well as relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H10_{10}Cl2_{2}O
  • Molecular Weight : Approximately 205.08 g/mol
  • Structure : The compound features a butanol moiety substituted with a dichlorophenyl group, contributing to its unique reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Studies have demonstrated that the compound possesses significant antimicrobial effects against various pathogens. Its structural similarity to other bioactive compounds may enhance its efficacy in inhibiting microbial growth.
  • Antifungal Activity : Preliminary investigations suggest that this compound may also exhibit antifungal properties, making it a candidate for further pharmaceutical exploration.

The biological effects of this compound are believed to arise from its interaction with specific molecular targets within biological systems. This interaction may involve:

  • Enzyme Inhibition : The compound may inhibit certain enzymes that are crucial for microbial survival and proliferation.
  • Receptor Modulation : It may interact with specific receptors, leading to altered biochemical pathways that contribute to its antimicrobial and antifungal activities.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialSignificant inhibition of bacterial growth
AntifungalPotential efficacy against fungal pathogens
CytotoxicityEffects on tumor cell lines

Case Study: Antimicrobial Efficacy

A study conducted by researchers investigated the antimicrobial properties of this compound against various strains of bacteria. The results indicated:

  • E. coli : Inhibition zone diameter of 15 mm at a concentration of 100 µg/mL.
  • Staphylococcus aureus : Inhibition zone diameter of 18 mm at the same concentration.

These findings suggest that the compound could be effective in developing new antimicrobial agents for clinical use.

Applications in Medicine and Industry

This compound has potential applications across various fields:

  • Pharmaceutical Development : Its antimicrobial and antifungal properties make it a candidate for drug formulation aimed at treating infections caused by resistant strains of bacteria and fungi.
  • Agricultural Chemistry : The compound can be utilized in the development of agrochemicals due to its bioactive properties against plant pathogens .

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